Broussonin A
Overview
Description
Broussonin A is a natural product belonging to the flavonoid class of compounds. It is primarily found in the roots and root bark of plants from the genus Morus, such as Broussonetia papyrifera. This compound appears as white needle-like crystals and has a bitter taste. It is soluble in ethanol and chloroform but nearly insoluble in water. This compound exhibits various biological activities, including anti-inflammatory, antioxidant, antitumor, antimicrobial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Broussonin A involves several key steps. One approach includes the use of a Grubbs II catalyst-mediated cross metathesis of two aromatic subunits, followed by a chemoselective oxidative dearomatization in the presence of two phenol moieties. This method optimizes the cross metathesis reaction of ortho-alkoxystyrenes, which are typically ineffective for ruthenium-catalyzed metathesis reactions under conventional conditions .
Industrial Production Methods: Currently, this compound is primarily obtained through extraction from Morus plants. The extraction process involves using organic solvents such as ethanol or methanol to extract the compound, followed by concentration and crystallization to purify this compound .
Chemical Reactions Analysis
Types of Reactions: Broussonin A undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can exhibit different biological activities.
Scientific Research Applications
Broussonin A has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of flavonoid synthesis and reactivity.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and antitumor activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
Broussonin A exerts its effects through various molecular targets and pathways. It is known to inhibit the activity of butyrylcholinesterase (BChE) with an IC50 value of 4.16 µM. Additionally, this compound modulates the expression of cell cycle-related proteins and the phosphorylation state of retinoblastoma protein, thereby inhibiting endothelial cell proliferation stimulated by vascular endothelial growth factor A (VEGF-A). This compound also suppresses angiogenesis by inhibiting endothelial cell migration, invasion, tube formation, and microvessel formation .
Comparison with Similar Compounds
Broussonin A is structurally similar to other compounds in the Broussonin series, such as Broussonin B, Broussonin C, and Broussonin E. These compounds share a common diarylpropane backbone but differ in their functional groups and substitution patterns. For example:
Broussonin B: Similar structure with slight variations in functional groups.
Broussonin C: Contains additional methoxy groups.
Broussonin E: Exhibits different substitution patterns and biological activities.
This compound stands out due to its potent BChE inhibitory activity and its unique combination of biological properties, making it a valuable compound for further research and development.
Biological Activity
Broussonin A, a diphenylpropane derivative isolated from the plant Broussonetia kazinoki, has garnered attention for its significant biological activities, particularly in the context of cancer and angiogenesis. This article synthesizes current research findings on the pharmacological effects of this compound, highlighting its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
This compound exhibits its biological activity primarily through the inhibition of angiogenesis, a critical process in tumor growth and metastasis. The compound has been shown to interfere with vascular endothelial growth factor (VEGF)-A signaling pathways, which are essential for endothelial cell function and new blood vessel formation. Key findings include:
- Inhibition of Endothelial Cell Proliferation : this compound significantly suppresses VEGF-A-stimulated proliferation of human umbilical vein endothelial cells (HUVECs) by inducing G1 phase cell cycle arrest. This is achieved through the down-regulation of cyclin-dependent kinases (Cdks) and cyclins, leading to hypophosphorylation of retinoblastoma protein (pRb) .
- Reduction in Angiogenic Responses : The compound effectively inhibits endothelial cell migration, invasion, and tube formation in vitro. In ex vivo models, this compound has demonstrated the ability to prevent microvessel sprouting from rat aortic rings .
- Down-Regulation of Integrins : this compound reduces the expression of integrin β1 and integrin-linked kinase, both pivotal in endothelial cell adhesion and migration .
Efficacy Against Cancer
Research indicates that this compound not only affects angiogenesis but also has direct anti-cancer properties:
- Inhibition of Cancer Cell Proliferation : Studies have reported that this compound inhibits the proliferation and invasion of non-small cell lung cancer (NSCLC) and ovarian cancer cells. This effect is mediated through similar mechanisms as those observed in endothelial cells, including cell cycle regulation and apoptosis induction .
- Case Studies : In vitro studies have demonstrated that treatment with this compound leads to significant reductions in tumor cell viability across various cancer cell lines. For instance, it has shown cytotoxic effects in concentrations ranging from 0 to 25 µM .
Summary of Research Findings
The following table summarizes key findings from recent studies on this compound:
Properties
IUPAC Name |
2-[3-(4-hydroxyphenyl)propyl]-5-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-19-15-10-7-13(16(18)11-15)4-2-3-12-5-8-14(17)9-6-12/h5-11,17-18H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNVBURPCQDLEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCCC2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317996 | |
Record name | Broussonin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73731-87-0 | |
Record name | Broussonin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73731-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Broussonin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Broussonin A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44SF3SS9W7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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